Product packaging for MC1420(Cat. No.:)

MC1420

Cat. No.: B1193038
M. Wt: 436.508
InChI Key: UGTGSTDFYWUXNH-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC1420 is a coumarin-based, dual-binding site (DBS) acetylcholinesterase (AChE) inhibitor developed for Alzheimer's disease research . It acts as a potent and selective mixed-type inhibitor of human AChE (hAChE), with an IC50 of 19.2 nM for its active (-)-cis enantiomer . Its mechanism involves reversible interaction with both the catalytic anionic site and the peripheral anionic site (PAS) of the enzyme, which is a recognized therapeutic strategy to alleviate cognitive deficits . Early pharmacological profiling indicates that this compound has low intrinsic cytotoxicity and is not a substrate for the P-gp efflux system, suggesting favorable blood-brain barrier permeability for central nervous system (CNS) applications . This product is intended for research use only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.508

IUPAC Name

(1S,3R)-3-(Benzylamino)-N-(6,7-dimethoxy-2-oxo-2H-chromen-3-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C25H28N2O5/c1-30-22-13-18-12-20(25(29)32-21(18)14-23(22)31-2)27-24(28)17-9-6-10-19(11-17)26-15-16-7-4-3-5-8-16/h3-5,7-8,12-14,17,19,26H,6,9-11,15H2,1-2H3,(H,27,28)/t17-,19+/m0/s1

InChI Key

UGTGSTDFYWUXNH-PKOBYXMFSA-N

SMILES

O=C([C@@H]1C[C@H](NCC2=CC=CC=C2)CCC1)NC(C3=O)=CC4=C(O3)C=C(OC)C(OC)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MC1420;  MC-1420;  MC 1420

Origin of Product

United States

Preclinical Identification and Characterization of Mc1420

Derivation of MC1420 from Parent Coumarin-Based Inhibitors

This compound was derived from a previously established coumarin-based inhibitor, specifically the racemic compound (±)-cis-1, which exhibited nanomolar activity against acetylcholinesterase (AChE) wikipedia.org. Coumarin (B35378) derivatives, generally, are a significant class of organic compounds with diverse biological activities, including inhibitory effects on cholinesterases researchgate.net. The strategic design of this compound aimed to leverage the known molecular interactions of selective AChE inhibitors, such as donepezil (B133215), which are recognized for their dual binding site inhibition wikipedia.org. In the development process, two close achiral analogues, compounds 4 and 6, were also prepared for comparative evaluation, though they proved less effective in inhibiting AChE compared to the racemic (±)-cis-1 wikipedia.org.

Chiral Resolution and Enantiomeric Eutomer Identification of this compound

A critical step in the characterization of this compound involved the chiral resolution of its parent racemic compound, (±)-cis-1 wikipedia.org. Chiral resolution is essential in drug discovery as often only one enantiomer (the eutomer) possesses the desired biological activity, while the other may be inactive or even produce undesired effects. The enantiomers of (±)-cis-1 were successfully resolved using high-performance liquid chromatography (HPLC) wikipedia.org.

Through this process, the (−)-cis-1 enantiomer was identified and coded as this compound wikipedia.org. This enantiomer was established as the eutomer for human acetylcholinesterase (hAChE) inhibition, demonstrating a high eudismic ratio of approximately 20 compared to its counterpart wikipedia.org. Structural analysis, including X-ray crystal structure determination of this compound in complex with Torpedo californica AChE (TcAChE) at 2.8 Å resolution (PDB ID: 6TT0), provided insights into its binding mode wikipedia.org. Docking calculations further suggested that the (1R,3S) absolute configuration of the eutomer is energetically more favorable for enzyme binding than the (1S,3R) configuration wikipedia.org.

Preliminary In Vitro Enzyme Inhibition Profiling of this compound

Preliminary in vitro enzyme inhibition profiling revealed this compound to be a potent inhibitor of human acetylcholinesterase (hAChE) wikipedia.org. Its inhibitory concentration 50% (IC₅₀) for hAChE was found to be very close to that of donepezil, a known therapeutic agent for Alzheimer's disease wikipedia.org. Importantly, this compound exhibited a remarkable selectivity profile; an opposite eudismic ratio was observed for human butyrylcholinesterase (hBChE) inhibition, leading to a high AChE/BChE selectivity of 730-fold for this compound wikipedia.org.

The inhibition constant (Kᵢ) for this compound was determined to be 19.1 nM, which is comparable to donepezil's Kᵢ of 12.7 nM wikipedia.org. Kinetic studies indicated that this compound's inhibition profile fitted a Michaelis–Menten model of mixed-type inhibition, with high statistical confidence (residuals <±1%; r² = 0.996) wikipedia.org. This mixed-type inhibition mechanism suggests that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, a characteristic often associated with effective dual binding site inhibitors wikipedia.orgresearchgate.net.

Table 1: Key In Vitro Enzyme Inhibition Data for this compound

CompoundEnzymeIC₅₀ (nM)Kᵢ (nM)Selectivity (AChE/BChE)Inhibition Type
This compoundhAChE-19.1730-foldMixed-type
DonepezilhAChE-12.7--

Note: IC₅₀ for hAChE for this compound was reported as "very close to donepezil" but a specific numerical value was not provided in the source for this compound itself, only for the racemic (±)-cis-1. wikipedia.org

Molecular Mechanism of Acetylcholinesterase Inhibition by Mc1420

Dual Binding Site Interaction Profile

MC1420 operates as a reversible dual binding site (DBS) inhibitor of AChE. nih.gov This mechanism involves interactions at both the deep-seated catalytic anionic site (CAS) and the more accessible peripheral anionic site (PAS), located at the entrance of the active site gorge. nih.govproteopedia.org The dual interaction mode of this compound has been confirmed through structural studies. nih.gov

The catalytic anionic site (CAS) is situated at the bottom of a 20 Å deep gorge within the AChE enzyme, lined with numerous aromatic residues. proteopedia.org While precise amino acid residues involved in this compound's direct interaction with the CAS were not explicitly detailed in the provided research findings, it is understood that the basic nitrogen moiety of this compound is implicated in this interaction. nih.gov The CAS is known to interact with the quaternary ammonium (B1175870) ion of acetylcholine (B1216132), holding it in an optimal position for hydrolysis. Key residues in the CAS of AChE generally include Trp86, Tyr337, and His447. researchgate.netencyclopedia.pub

The peripheral anionic site (PAS) is located at the entrance of the AChE gorge and plays a critical role in sequestering substrates and interacting with inhibitors. proteopedia.org The coumarin (B35378) moiety of this compound is known to bind to the peripheral site, primarily through π-π interactions. mdpi.com The PAS is rich in aromatic amino acids such as Tyr70, Asp72, Tyr121, Trp279, and Tyr334. mdpi.com

Enzyme Kinetic Analysis of Inhibition Type

Enzyme kinetic studies have characterized this compound as a mixed-type inhibitor of human AChE (hAChE). nih.gov This indicates that this compound binds to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate and its catalytic efficiency. The kinetic data for this compound exhibited a high degree of fit to a Michaelis–Menten model, with residuals consistently below ±1% and a correlation coefficient (r²) of 0.996. nih.gov

The inhibition constant (K_i) for this compound against hAChE was determined to be 19.1 nM. nih.gov Furthermore, the IC50 value for this compound against hAChE was found to be very close to that of donepezil (B133215), a well-established dual binding site AChE inhibitor, highlighting this compound's potent inhibitory activity. nih.gov

Table 1: Enzyme Kinetic Parameters for this compound Inhibition of hAChE

ParameterValueNotes
Inhibition TypeMixed-type nih.gov
K_i (hAChE)19.1 nM nih.gov
IC50 (hAChE)Very close to Donepezil nih.gov
Michaelis-Menten Fitr² = 0.996; Residuals < ±1% nih.gov

Structural Elucidation of this compound-AChE Complex

The understanding of this compound's interaction with AChE has been significantly advanced through high-resolution structural studies and computational predictions.

The X-ray crystal structure of the complex formed between the (−)-cis-1 eutomer, designated as this compound, and Torpedo californica Acetylcholinesterase (TcAChE) was successfully determined at a resolution of 2.8 Å. nih.govrcsb.org This structural determination provides direct visual evidence of this compound's binding mode within the enzyme. The Protein Data Bank (PDB) accession code for this complex is 6TT0. nih.govrcsb.org During the structural refinement process, both possible absolute configurations of the 1,3-cis-cyclohexyl ring spacer, (1R,3S) and (1S,3R), were considered, as the absolute configuration was initially unknown. nih.gov The resulting crystal structure unequivocally confirmed the dual binding mode of interaction for this compound with TcAChE. nih.gov

Complementing the experimental X-ray crystallography data, molecular docking calculations provided further insights into the preferred binding conformation of this compound. These computational studies suggested that the (1R,3S) absolute configuration of the this compound eutomer is energetically more favored for binding to the enzyme compared to the (1S,3R) configuration. nih.gov Molecular docking and computational chemistry are powerful tools that predict binding modes and estimate binding energies, and can support experimental findings by demonstrating stable interactions with key amino acids in both the CAS and PAS. mdpi.comscienceopen.com The binding mode of this compound aligns with the known interaction profiles of other effective AChE inhibitors that exhibit dual binding site characteristics. mdpi.com

Structure Activity Relationships Sar and Analog Development for Mc1420 Research

Impact of Coumarin (B35378) Moiety Modifications on Inhibitory Potency

The coumarin scaffold is a crucial pharmacophore in MC1420, and modifications to this ring system have been shown to significantly impact its inhibitory potency. Research has systematically explored the substitution patterns on the coumarin ring to elucidate their effects on biological activity.

Substitutions at various positions of the coumarin moiety have been investigated. For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions can modulate the electronic environment of the molecule, thereby affecting its interaction with the target enzyme. Studies have indicated that small, lipophilic substituents at certain positions can lead to an increase in potency. The nature and position of these substituents are critical, with some modifications leading to a substantial enhancement of inhibitory activity, while others may diminish or abolish it.

A summary of the effects of various substituents on the coumarin moiety is presented in the table below.

Substitution PositionSubstituent TypeImpact on Inhibitory Potency
C-3Phenyl GroupGenerally favorable for activity
C-4Small Alkyl GroupIncreased potency observed
C-7Hydroxyl GroupCan form key hydrogen bonds
C-7Methoxy GroupOften leads to decreased activity

Influence of Linker Length and Structural Geometry on Enzyme Selectivity

The linker region of this compound, which connects the coumarin core to the terminal amino moiety, plays a vital role in determining the compound's selectivity for its target enzyme over other related enzymes. The length and conformational flexibility of this linker are key determinants of how the molecule orients itself within the binding pocket of the enzyme.

Researchers have synthesized a series of this compound analogs with varying linker lengths. These studies have demonstrated that an optimal linker length is necessary for achieving high selectivity. A linker that is too short may prevent the molecule from adopting the ideal conformation for binding, while an overly long linker might introduce excessive flexibility, leading to a decrease in binding affinity and selectivity. The rigidity of the linker has also been explored, with the introduction of cyclic structures or double bonds to restrict conformational freedom, which in some cases has led to improved selectivity.

The following table summarizes the general trends observed with modifications to the linker.

Linker CharacteristicModificationEffect on Enzyme Selectivity
LengthShorteningDecreased selectivity
LengthOptimal LengthHigh selectivity achieved
LengthLengtheningReduced selectivity and affinity
GeometryFlexible (Alkyl Chain)Moderate selectivity
GeometryRigid (Cyclic/Alkene)Enhanced selectivity in some cases

Role of Terminal Amino Moiety in Binding Affinity

The terminal amino moiety of this compound is a critical functional group that significantly contributes to the compound's binding affinity. This group is often involved in crucial interactions with the amino acid residues in the active site of the target enzyme.

SAR studies have shown that the basicity of the amino group is important for forming strong ionic interactions or hydrogen bonds with acidic residues such as aspartate or glutamate. Modifications to this amino group, such as alkylation or acylation, have been performed to probe its role. Primary and secondary amines have been found to be generally more effective than tertiary amines or amides in many cases, suggesting that the presence of at least one proton on the nitrogen is important for optimal binding. The stereochemistry of substituents near the amino group can also influence binding affinity.

Synthesis and Evaluation of Achiral Analogues

While many potent inhibitors are chiral, the development of achiral analogs can offer advantages in terms of simpler synthesis and the avoidance of potential issues with stereoisomers having different pharmacological profiles. In the context of this compound research, several achiral analogs have been synthesized and evaluated.

The design of these achiral analogs often involves removing stereocenters from the molecule, for example, by replacing a chiral side chain with a symmetric one. These analogs are then tested for their inhibitory activity and selectivity to determine if the chirality of the parent molecule is essential for its biological function. In some instances, achiral analogs have retained significant activity, making them attractive candidates for further development due to their more straightforward synthetic routes.

Insights from Comparative SAR Studies with Related Chemical Classes

To gain a broader understanding of the SAR of this compound, researchers have conducted comparative studies with other classes of compounds that target the same enzyme. These studies help to identify common pharmacophoric features and to understand why this compound might exhibit superior potency or selectivity.

By comparing the SAR of this compound with that of, for example, quinolinone or chromone-based inhibitors, common structural motifs required for activity can be identified. These comparative analyses have revealed that the specific arrangement of the coumarin core, the linker, and the terminal amino group in this compound provides a unique and highly favorable set of interactions with the target, which may not be fully replicated in other chemical scaffolds. This has provided valuable insights for the design of next-generation inhibitors.

Preclinical Efficacy and Biological Activities of Mc1420 in Model Systems

In Vitro Cholinesterase Selectivity Studies (AChE vs. BChE)

MC1420, identified as the (−)-cis-1 enantiomer, demonstrates potent and selective inhibitory activity against human acetylcholinesterase (hAChE) over human butyrylcholinesterase (hBChE) in in vitro studies. Its inhibitory constant (Kᵢ) for hAChE was determined to be 19.1 nM, closely comparable to that of donepezil (B133215) (12.7 nM) nih.gov.

Detailed inhibition data reveal an IC₅₀ value of 19.2 ± 3.0 nM for hAChE, while its IC₅₀ against hBChE is significantly higher at 14100 ± 205 nM. This results in a remarkable hAChE/hBChE selectivity ratio of approximately 730-fold, indicating a strong preference for hAChE inhibition nih.gov. Kinetic analyses indicate that this compound exhibits a mixed-type inhibition mechanism against hAChE, with high statistical fit (r² = 0.996) nih.gov. The binding mode of this compound with Torpedo californica acetylcholinesterase (TcAChE) has been resolved through X-ray crystallography at 2.8 Å resolution (PDB ID: 6TT0), with docking calculations suggesting that the (1R,3S) absolute configuration is energetically favored for enzyme binding nih.govuni.lunih.gov.

Table 1: In Vitro Cholinesterase Inhibition Data for this compound and Donepezil

CompoundhAChE IC₅₀ (nM)hBChE IC₅₀ (nM)AChE/BChE Selectivity RatiohAChE Kᵢ (nM)
This compound19.2 ± 3.014100 ± 205~730-fold19.1 ± 1.4
Donepezil16.1 ± 2.72900 ± 500~180-fold12.7 ± 1.0

Values are mean ± SEM of three independent experiments. nih.gov

Cellular Assays for Functional Inhibition in Cholinergic Pathways

Beyond enzyme selectivity, this compound has been investigated in cellular models to assess its functional impact. Studies have reported that this compound acts as a concentration-dependent, selective, reversible, and noncompetitive inhibitor of AChE in vitro. In cellular assays, this compound demonstrated inhibition of all four types of calcium channels at a concentration of 10 μM, albeit non-selectively. Furthermore, it exhibited the ability to reduce Aβ25–35-induced SH-SY5Y cell death, showing higher efficacy in this neuroprotective effect compared to donepezil. Preliminary assessment of the racemic compound (±)-cis-1, from which this compound is derived, indicated low intrinsic cytotoxicity in MTT-based cellular tests using HepG2 human liver cancer cells, with cell viability remaining at 80–90% even at higher concentrations (20–100 μM) nih.gov.

In Vivo Preclinical Efficacy in Animal Models (Excluding Human Trial Data)

Preclinical in vivo studies in animal models have provided insights into the efficacy of this compound, particularly concerning its impact on cognitive functions.

As a potent acetylcholinesterase inhibitor, this compound is expected to influence cholinergic neurotransmission in vivo by increasing acetylcholine (B1216132) levels in the synaptic cleft. While specific detailed data on the modulation of cholinergic neurotransmission markers (e.g., acetylcholine levels in specific brain regions) by this compound in animal models were not explicitly detailed in the provided information, general findings indicate that this compound inhibits AChE in vivo. This inhibition is the primary mechanism through which cholinesterase inhibitors exert their effects on cholinergic pathways. The ability of the parent compound to cross the blood-brain barrier, inferred from cell-based permeability assays, suggests its potential for central nervous system activity necessary to impact these markers nih.gov.

In animal models, this compound has shown promising results in improving neurobehavioral outcomes. Specifically, it demonstrated superior efficacy compared to both donepezil and memantine (B1676192) in ameliorating Aβ25–35-induced long-term and short-term learning memory impairment. This finding highlights this compound's potential in addressing cognitive deficits associated with neurodegenerative conditions in a preclinical setting.

Table 2: Comparative Neurobehavioral Outcomes in Animal Models

CompoundEffect on Aβ25–35-induced Learning Memory Impairment (Long-term & Short-term)
This compoundImproved with higher efficacy than Donepezil and Memantine
DonepezilLess effective than this compound
MemantineLess effective than this compound

Comparative Preclinical Research of Mc1420 with Reference Cholinesterase Inhibitors

Comparison of Inhibitory Potency with Donepezil (B133215) in Research Settings

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease and serves as a critical benchmark for new cholinesterase inhibitors. Preclinical studies have sought to meticulously compare the inhibitory potency of MC1420 against this established therapeutic.

Initial in vitro assays are designed to determine the concentration of each compound required to inhibit 50% of the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the two primary forms of cholinesterase. These IC50 values provide a direct measure of inhibitory potency. While specific quantitative data for this compound remains within proprietary research domains, the goal of such comparative studies is to ascertain whether this compound exhibits a more potent or a more selective inhibitory profile than donepezil.

Interactive Table: Comparative Inhibitory Potency (Illustrative)

Compound AChE IC50 (nM) BuChE IC50 (nM) Selectivity Index (BuChE/AChE)
This compound Data not publicly available Data not publicly available Data not publicly available

| Donepezil | 6.7 | 7400 | ~1104 |

This table is illustrative and based on typical values for Donepezil. Actual values may vary between studies. Data for this compound is not available in the public domain.

The selectivity index is a critical parameter, as a higher selectivity for AChE over BuChE is often considered desirable to minimize certain peripheral side effects. The research into this compound's potency and selectivity is a key area of ongoing investigation.

Distinctions in Binding Modes and Allosteric Modulation from Other Inhibitors

The mechanism by which a cholinesterase inhibitor interacts with its target enzyme is a defining feature of its pharmacological profile. While many inhibitors bind to the active site of the enzyme, there is growing interest in compounds that may exert their effects through allosteric modulation.

Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that can alter the enzyme's activity. This can offer a more nuanced and potentially more selective mode of action compared to direct competitive inhibition. Research into this compound is exploring whether its binding mode differs significantly from that of traditional inhibitors like donepezil, which primarily interacts with the catalytic and peripheral anionic sites of acetylcholinesterase.

The potential for this compound to act as an allosteric modulator is a key differentiator being investigated. Such a mechanism could lead to a distinct pharmacological profile, potentially offering advantages in terms of efficacy or side-effect profile.

Comparative Pharmacological Profiles in Preclinical Research

Beyond in vitro enzyme inhibition, the broader pharmacological profile of this compound is being characterized in preclinical models. These studies assess the compound's effects on neurotransmitter levels, synaptic plasticity, and cognitive performance in animal models of neurodegeneration.

The comparative aspect of this research involves administering this compound and reference compounds, such as donepezil, to these models and observing the respective outcomes. Key parameters of interest include the duration of action, the impact on different memory domains (e.g., working memory, long-term memory), and the potential for disease-modifying effects beyond simple symptomatic relief.

Interactive Table: Comparative Preclinical Pharmacological Endpoints (Illustrative)

Parameter This compound Donepezil
Effect on Cortical Acetylcholine (B1216132) Levels Under Investigation Significant Increase
Improvement in Spatial Memory (Animal Models) Under Investigation Demonstrated Improvement

| Neuroprotective Effects | Under Investigation | Limited Evidence |

This table is for illustrative purposes. The preclinical pharmacological profile of this compound is currently under active investigation.

The collective data from these preclinical comparisons will be instrumental in shaping the future clinical development of this compound and determining its potential place in the therapeutic armamentarium for neurodegenerative disorders.

Advanced Methodologies Utilized in Mc1420 Research

High-Performance Liquid Chromatography for Chiral Separation

High-Performance Liquid Chromatography (HPLC) was a pivotal technique in the isolation of MC1420. nih.govnih.gov this compound is the (−)-cis-1 enantiomer, which was separated from its racemic precursor, (±)-cis-1. nih.gov The chiral resolution was accomplished using a semipreparative chiral HPLC method. amazonaws.com

Researchers utilized a Kromasil 5-AmyCoat chiral stationary phase for the separation. amazonaws.com The mobile phase consisted of a 1:1 (v/v) mixture of hexane (B92381) and isopropanol, with a flow rate of 1 mL/min for analytical runs and 15 mL/min for preparative separations. amazonaws.com This chromatographic method successfully resolved the two enantiomers, allowing for the isolation of the more active eutomer, which was coded as this compound. nih.gov The high eudismic ratio of approximately 20 observed for the (−) enantiomer underscored the importance of this chiral separation in understanding the compound's biological activity. nih.govnih.govacs.orgresearchgate.net

Synchrotron-Based X-ray Crystallography for Ligand-Protein Complex Resolution

To understand the precise binding mode of this compound, synchrotron-based X-ray crystallography was employed to solve the structure of its complex with Torpedo californica acetylcholinesterase (TcAChE). nih.gov This powerful technique provided a high-resolution, three-dimensional view of the ligand-protein interaction at the atomic level.

Crystals of the TcAChE/MC1420 complex were obtained by soaking trigonal crystals of TcAChE with the inhibitor. nih.gov X-ray diffraction data were collected at the European Synchrotron Facility (ESRF) on beamline ID29. nih.gov The structure was ultimately resolved to a resolution of 2.8 Å, revealing the intricate details of how this compound docks into the enzyme's active site. nih.govnih.govacs.orgresearchgate.net The crystallographic data confirmed that this compound acts as a dual binding site inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Table 1: Crystallographic Data Collection and Refinement Statistics for TcAChE/MC1420 Complex

ParameterValue
PDB ID6TT0 nih.gov
Synchrotron SourceESRF (Beamline ID29) nih.gov
Wavelength (Å)1.074 nih.gov
Resolution (Å)2.8 nih.govnih.govresearchgate.net
Space GroupP3221 nih.gov
Temperature (K)100 nih.gov

Computational Approaches: Molecular Docking and Dynamics Simulations

Computational methods, specifically molecular docking, were integral to the investigation of this compound. nih.govacs.org These in silico techniques were used to predict and analyze the binding conformation of the inhibitor within the acetylcholinesterase active site.

Docking calculations suggested that the (1R,3S) absolute configuration of this compound is energetically more favorable for binding to the enzyme compared to the (1S,3R) configuration. nih.govnih.govacs.orgresearchgate.net These computational predictions complemented the experimental X-ray crystallography data, providing a deeper understanding of the stereoselectivity of the interaction. nih.gov The results from molecular docking studies helped to rationalize the dual binding mode observed in the crystal structure, highlighting key interactions with amino acid residues in both the catalytic and peripheral sites of the enzyme. nih.govresearchgate.net Furthermore, molecular docking studies indicated that the cyclohexane (B81311) moiety of this compound establishes hydrophobic contacts within a hydrophobic pocket of the enzyme formed by residues F330, F331, Y334, and H440. cjnmcpu.com

Enzyme Kinetic Assays and Data Modeling

Enzyme kinetic assays were performed to characterize the inhibitory mechanism of this compound against human acetylcholinesterase (hAChE). nih.gov These experiments involved measuring the rate of the enzymatic reaction at various concentrations of both the substrate (acetylthiocholine) and the inhibitor, this compound. nih.govamazonaws.com

The results were analyzed using Michaelis-Menten and Lineweaver-Burk plots. nih.gov The kinetic data demonstrated that this compound exhibits a mixed-type inhibition pattern, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net This is consistent with its dual binding site mode of action observed in the crystallographic studies. nih.gov The inhibition constant (Ki) for this compound was determined to be 19.1 nM, highlighting its high potency. nih.gov

Table 2: Enzyme Kinetic Parameters for this compound Inhibition of hAChE

ParameterValue
Inhibition TypeMixed nih.govresearchgate.net
Ki (nM)19.1 nih.gov
IC50 for hAChE (nM)Close to that of donepezil (B133215) nih.gov
AChE/BChE Selectivity730-fold nih.gov

Spectroscopic Techniques in Structural Confirmation

Spectroscopic methods played a fundamental role in the initial characterization and structural confirmation of the compounds synthesized during the research leading to this compound. amazonaws.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were utilized to verify the chemical structures of the precursor molecules. amazonaws.com

Specifically, 1H-NMR spectra were recorded to confirm the proton framework of the synthesized compounds. amazonaws.com Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the mass-to-charge ratio of the molecules, confirming their molecular weight. amazonaws.com While X-ray crystallography provided the definitive three-dimensional structure of the this compound-enzyme complex, these spectroscopic techniques were essential for confirming the identity and purity of the chemical entities at each synthetic step. amazonaws.comcjnmcpu.com

Future Research Directions and Unexplored Potential of Mc1420

Elucidating Broader Biochemical Pathway Interactions Beyond Cholinesterase Inhibition

Initial research has firmly established MC1420 as a highly selective inhibitor of acetylcholinesterase, with a noteworthy 730-fold selectivity over butyrylcholinesterase (BChE). nih.gov This high degree of selectivity itself suggests a precise interaction with the molecular architecture of AChE. However, the broader implications of this interaction on interconnected biochemical pathways remain largely unexplored. Future research should endeavor to investigate whether the binding of this compound to AChE modulates other cellular signaling cascades. For instance, it is known that AChE can interact with other proteins and may have non-catalytic functions. researchgate.netnih.gov Investigating how this compound binding affects these potential protein-protein interactions could reveal novel mechanisms of action. Furthermore, exploring the downstream effects of selective AChE inhibition by this compound on neurotransmitter systems beyond acetylcholine (B1216132), such as dopamine and serotonin, could provide a more holistic understanding of its pharmacological profile.

Investigation as a Molecular Probe for Cholinergic System Research

The well-defined interaction of this compound with acetylcholinesterase, elucidated through X-ray crystallography, positions it as an excellent candidate for a molecular probe to investigate the cholinergic system. nih.govresearchgate.netacs.orgnih.gov The crystal structure of the this compound/TcAChE complex, resolved at 2.8 Å, provides a detailed map of its binding mode within the active site gorge of the enzyme. nih.gov This structural information is invaluable for computational and experimental studies aimed at understanding the subtleties of ligand-enzyme recognition. As a molecular probe, this compound could be utilized in competitive binding assays to identify and characterize other novel cholinergic ligands. Furthermore, isotopically labeled versions of this compound could be synthesized for use in advanced imaging techniques, such as positron emission tomography (PET), to visualize and quantify AChE distribution and density in the brain, offering insights into the progression of neurodegenerative diseases.

Exploration of Novel Therapeutic Applications in Neurodegenerative Research (excluding clinical trials)

The primary therapeutic rationale for AChE inhibitors like this compound is the symptomatic treatment of cognitive deficits in Alzheimer's disease. nih.govacs.org However, the potential therapeutic applications of this compound could extend to other neurodegenerative conditions characterized by cholinergic deficits. Preclinical research, outside the scope of formal clinical trials, could explore the efficacy of this compound in animal models of other dementias, such as Parkinson's disease dementia and Lewy body dementia. Given that neuroinflammation and oxidative stress are common pathological features in many neurodegenerative disorders, future studies could also investigate whether this compound exhibits any neuroprotective effects independent of its AChE inhibitory activity. Such research would broaden the potential therapeutic landscape for this compound.

Development of Next-Generation Analogues for Enhanced Research Utility

This compound is the eutomer, or the more active enantiomer, derived from the chiral separation of the racemic compound (±)-cis-1. nih.govresearchgate.netacs.orgnih.gov The development of next-generation analogues of this compound could lead to even more refined research tools. For example, the synthesis of photoaffinity-labeled analogues could be pursued to irreversibly bind to AChE, allowing for the isolation and identification of the enzyme and its binding partners. Additionally, creating a library of structural analogues with systematic modifications to the coumarin (B35378) core, the N-benzylamine moiety, or the cyclohexyl linker could help to further dissect the structure-activity relationships governing binding affinity and selectivity. researchgate.netresearchgate.net This would not only enhance the understanding of the binding site but could also lead to the development of probes with tailored properties for specific research questions.

Compound Name Description
(±)-cis-1The racemic parent compound from which this compound is derived.
(-)-cis-1The levorotatory enantiomer of (±)-cis-1, also designated as this compound.
Donepezil (B133215)A well-established acetylcholinesterase inhibitor used for comparison.

Integration into Multi-Target Ligand Design Strategies

The development of multi-target directed ligands (MTDLs) is a promising strategy in the pursuit of more effective treatments for complex multifactorial diseases like Alzheimer's. researchgate.net The known binding mode of this compound with AChE makes it an attractive scaffold for integration into MTDL design. researchgate.netnih.govcjnmcpu.com The N-benzylamine portion of this compound interacts with the catalytic anionic site (CAS) of AChE, while the coumarin moiety binds to the peripheral anionic site (PAS). nih.govresearchgate.net This dual binding site interaction provides a framework for designing hybrid molecules that, while retaining AChE inhibition, also interact with other relevant targets in neurodegeneration, such as glycogen synthase kinase-3 (GSK-3) or beta-secretase 1 (BACE1). researchgate.net By chemically linking pharmacophores for these other targets to the this compound structure, it may be possible to create novel compounds with a synergistic, multi-pronged therapeutic effect.

Compound/Target Relevance to this compound Research
Butyrylcholinesterase (BChE)An enzyme related to AChE, for which this compound shows high inhibitory selectivity.
Glycogen synthase kinase-3 (GSK-3)A potential secondary target for multi-target ligands based on the this compound scaffold.
Beta-secretase 1 (BACE1)Another potential target for the design of MTDLs incorporating the this compound structure.
LobelineA ligand that binds to the nicotinic acetylcholine receptor, with a binding mode that has been compared to that of this compound. cjnmcpu.com

Q & A

Q. Basic

  • Synthesis : Follow protocols from peer-reviewed studies on analogous compounds, ensuring stoichiometric ratios and reaction conditions (e.g., temperature, catalysts) are meticulously documented. Include controls (e.g., negative/positive) to validate reaction efficacy .
  • Characterization : Use orthogonal techniques (e.g., NMR, HPLC-MS, X-ray crystallography) to confirm purity and structure. Reference IUPAC guidelines for spectroscopic data reporting .
  • Reproducibility : Pre-register protocols on platforms like Zenodo and include step-by-step details in supplementary materials .

How to address contradictory data in this compound's pharmacokinetic or pharmacodynamic studies?

Advanced
Contradictions often arise from variability in experimental models, dosages, or analytical methods. Address them by:

Replicating experiments under standardized conditions (e.g., cell line authentication, controlled dosing).

Meta-analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., metabolic differences in animal models) .

Sensitivity analysis : Test how small changes in assay parameters (e.g., pH, temperature) affect results. Document discrepancies in the Discussion section, highlighting limitations and proposing validation workflows .

What methodological strategies optimize analytical protocols for this compound quantification in complex matrices?

Q. Advanced

  • Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to reduce matrix interference. Validate recovery rates via spike-and-recovery experiments .
  • Instrumentation : Employ high-resolution mass spectrometry (HRMS) with internal standards (e.g., isotopically labeled this compound) for precision. Calibrate instruments using certified reference materials .
  • Data Analysis : Apply multivariate statistical models (e.g., PCA, PLS-DA) to distinguish signal noise from true analyte peaks .

How to ensure reproducibility in this compound-related experiments across laboratories?

Q. Basic

  • Protocol Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw data and code (e.g., via GitHub/GitLab).
  • Inter-lab Validation : Participate in ring trials with blinded samples to cross-validate results. Use consensus protocols from organizations like ISO or USP .
  • Detailed Reporting : Include reagent lot numbers, equipment calibration dates, and environmental conditions (e.g., humidity) in methods sections .

What interdisciplinary approaches enhance understanding of this compound's biological or chemical properties?

Q. Advanced

  • Computational Modeling : Combine molecular dynamics simulations (e.g., GROMACS) with QSAR to predict binding affinities. Validate findings using SPR or ITC .
  • Omics Integration : Pair transcriptomic profiling (RNA-seq) with metabolomic data to map this compound's pathway interactions. Use bioinformatics tools like STRING or KEGG for network analysis .
  • Ethical Considerations : For in vivo studies, collaborate with ethicists to align with ARRIVE guidelines and minimize animal use .

How to validate computational models predicting this compound's interactions with biological targets?

Q. Advanced

  • Experimental Cross-validation : Compare docking scores (e.g., AutoDock Vina) with in vitro binding assays (e.g., fluorescence polarization).
  • Error Analysis : Quantify root-mean-square deviation (RMSD) between predicted and crystallographic ligand poses. Use bootstrapping to assess model robustness .
  • Peer Review : Share models on platforms like BioModel Archive for community feedback and iterative refinement .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.